molecular formula C16H16FN3O2 B252266 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252266
M. Wt: 301.31 g/mol
InChI Key: FQAGBLWVSUXNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as FM19G11, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide inhibits the activity of the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation. Specifically, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide binds to and stabilizes the Axin protein, which is a negative regulator of the Wnt/β-catenin pathway. This leads to the inhibition of β-catenin-mediated transcription and the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes. N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It has high potency and specificity for the Wnt/β-catenin pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. It also has low toxicity and is well-tolerated in animal models. However, N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of more potent and stable analogs of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide for use in preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in other diseases, such as diabetes and inflammatory diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer and other effects of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide.

Synthesis Methods

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethylamine. The final step involves the reaction of the resulting amide with 2-fluorobenzoyl chloride. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[2-[(2-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-6-7-12(10-20-11)15(21)18-8-9-19-16(22)13-4-2-3-5-14(13)17/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

FQAGBLWVSUXNMJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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